N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide moiety at position 2 via a thioether linkage. Its synthesis typically involves cyclocondensation of thiocarbamoyl precursors with halogenated reagents, as seen in analogous compounds (e.g., 85% yield for structurally related derivatives ).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJGUCROJCZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its lipophilicity and potential bioactivity.
Molecular Formula
- C : 24
- H : 20
- Cl : 1
- N : 3
- O : 4
- S : 1
Molecular Weight
Antimicrobial Activity
Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.
Case Study: Antifungal Activity
In a comparative study of antifungal agents, a structurally related compound demonstrated higher potency against Candida albicans compared to established antifungals like miconazole. The structure-activity relationship (SAR) analysis suggested that modifications in the thienopyrimidine scaffold could lead to enhanced antifungal activity .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. The thienopyrimidine moiety is known to interact with protein targets through hydrogen bonding and hydrophobic interactions.
Case Study: Cancer Cell Lines
Research involving various cancer cell lines has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis via the mitochondrial pathway. The mechanism involves the modulation of Bcl-2 family proteins and activation of caspases .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors has also been explored. It has been suggested that derivatives may act as positive allosteric modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function.
Case Study: NMDA Receptor Modulation
In vitro studies have demonstrated that certain derivatives can enhance glutamate potency at NMDA receptors by increasing the response to agonists. This modulation could provide therapeutic avenues for conditions like Alzheimer's disease .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from β-dicarbonyl compounds through condensation reactions under reflux conditions .
Biological Assays
| Assay Type | Target | Result |
|---|---|---|
| Antifungal Activity | Candida albicans | Higher potency than miconazole |
| Cancer Cell Proliferation | Various cancer lines | Induced apoptosis |
| NMDA Receptor Modulation | GluN2C/D | Enhanced glutamate response |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The thieno[3,2-d]pyrimidin-4-one scaffold is shared among several analogs, but substituents critically modulate properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group increases electron density and lipophilicity compared to chlorophenyl or trifluoromethylphenyl substituents in analogs . This may enhance membrane permeability but reduce solubility.
- Acetamide Side Chain : The 4-chlorophenyl group in the target compound is shared with other derivatives (e.g., ), but substitution at the phenyl ring (e.g., trifluoromethyl in ) alters steric and electronic profiles, affecting target binding.
Physicochemical Properties
- Melting Points : Analogs with simpler substituents (e.g., methyl groups) exhibit higher melting points (>282°C ), whereas bulkier groups (e.g., trifluoromethyl) may lower crystallinity.
- Solubility : The dimethoxyphenyl group likely reduces aqueous solubility compared to chlorophenyl analogs, necessitating formulation adjustments for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
